methyl 4-{(Z)-[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate
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Overview
Description
Preparation Methods
One common synthetic route involves the reaction of 3-iodophenylacetic acid with a suitable oxazole precursor under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzoate ester allows for potential oxidation reactions.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-{[(4Z)-2-(3-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxazole ring and iodophenyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and iodophenyl-containing molecules. Compared to these compounds, METHYL 4-{[(4Z)-2-(3-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Conclusion
METHYL 4-{[(4Z)-2-(3-IODOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H12INO4 |
---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C18H12INO4/c1-23-17(21)12-7-5-11(6-8-12)9-15-18(22)24-16(20-15)13-3-2-4-14(19)10-13/h2-10H,1H3/b15-9- |
InChI Key |
IAVVPJOLPGLYKO-DHDCSXOGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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